molecular formula C22H24N2O4 B4953745 N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B4953745
M. Wt: 380.4 g/mol
InChI Key: IHAUSTNZNZWKLF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative under controlled conditions to form the dioxopyrrolidinyl ring.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the dioxopyrrolidinyl intermediate.

    Attachment of the phenylethyl group: The phenylethyl group is attached via a reductive amination reaction, where the dioxopyrrolidinyl intermediate reacts with a phenylethylamine derivative in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-methyl-N-(2-phenylethyl)thiourea
  • N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-20(25)23(14-13-16-7-5-4-6-8-16)19-15-21(26)24(22(19)27)17-9-11-18(28-2)12-10-17/h4-12,19H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAUSTNZNZWKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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